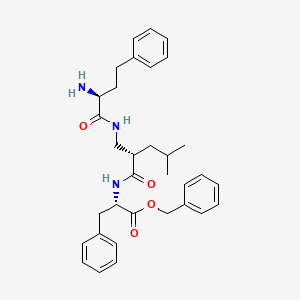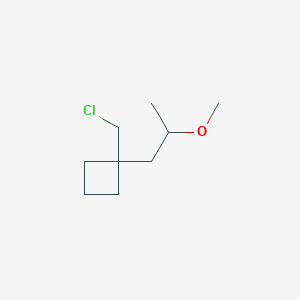
1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane: is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a 2-methoxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane can be achieved through several methods:
Alkylation of Cyclobutane: One common method involves the alkylation of cyclobutane with chloromethyl and 2-methoxypropyl groups. This can be done using appropriate alkylating agents under controlled conditions.
Grignard Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale alkylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atom or to modify the methoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include hydrocarbons or alcohols.
科学的研究の応用
1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the 2-methoxypropyl group, making it less complex.
1-(2-Methoxypropyl)cyclobutane: Lacks the chloromethyl group, affecting its reactivity.
1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness
1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane is unique due to the presence of both chloromethyl and 2-methoxypropyl groups, which provide a combination of reactivity and functional versatility not found in simpler analogs.
特性
分子式 |
C9H17ClO |
|---|---|
分子量 |
176.68 g/mol |
IUPAC名 |
1-(chloromethyl)-1-(2-methoxypropyl)cyclobutane |
InChI |
InChI=1S/C9H17ClO/c1-8(11-2)6-9(7-10)4-3-5-9/h8H,3-7H2,1-2H3 |
InChIキー |
VVLSEPOGTMERNB-UHFFFAOYSA-N |
正規SMILES |
CC(CC1(CCC1)CCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)


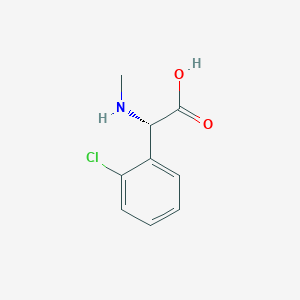
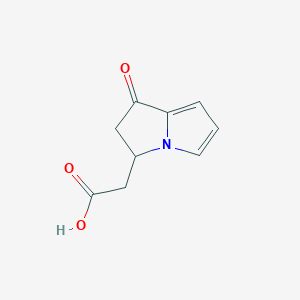

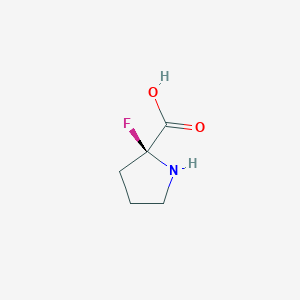
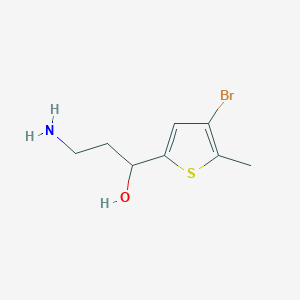
![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)
